molecular formula C6H8N2O3 B12717635 5-Hydroxy-1,6-dimethyluracil CAS No. 159211-24-2

5-Hydroxy-1,6-dimethyluracil

Katalognummer: B12717635
CAS-Nummer: 159211-24-2
Molekulargewicht: 156.14 g/mol
InChI-Schlüssel: FWSJXUFXMIGDAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxy-1,6-dimethyluracil is a derivative of uracil, a pyrimidine nucleobase. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. It is structurally characterized by the presence of hydroxyl and methyl groups at specific positions on the uracil ring, which can influence its chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1,6-dimethyluracil typically involves the oxidation of 6-methyluracil. One common method is the Elbs oxidation, which uses ammonium persulfate ((NH₄)₂S₂O₈) as the oxidizing agent in the presence of metal phthalocyanine catalysts such as Fe(II), Fe(III), and Co phthalocyanines . The reaction conditions are optimized to achieve high yields, with temperatures maintained between 60°C and 80°C to prevent further oxidation and degradation of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger volumes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-1,6-dimethyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-1,6-dimethyluracil has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its chemical and biological properties. The presence of both hydroxyl and methyl groups at distinct positions on the uracil ring provides a balance of reactivity and stability, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

159211-24-2

Molekularformel

C6H8N2O3

Molekulargewicht

156.14 g/mol

IUPAC-Name

5-hydroxy-1,6-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C6H8N2O3/c1-3-4(9)5(10)7-6(11)8(3)2/h9H,1-2H3,(H,7,10,11)

InChI-Schlüssel

FWSJXUFXMIGDAQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)NC(=O)N1C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.